Hoechst 33258 analog 6 is a anglog of Hoechst stains(Hoechst 33258), which are part of a family of blue fluorescent dyes used to stain DNA.IC50 Value:Target:These Bis-benzimides were originally developed by Hoechst AG, which numbered all their compounds so that the dye Hoechst 33342 is the 33342nd compound made by the company. There are three related Hoechst stains: Hoechst 33258, Hoechst 33342, and Hoechst 34580. The dyes Hoechst 33258 and Hoechst 33342 are the ones most commonly used and they have similarexcitation/emission spectra. Both dyes are excited by ultraviolet light at around 350 nm, and both emit blue/cyan fluorescent light around anemission maximum at 461 nm. Unbound dye has its maximum fluorescence emission in the 510-540 nm range. Hoechst dyes are soluble in water and in organic solvents such as dimethyl formamide or dimethyl sulfoxide. Concentrations can be achieved of up to 10 mg/mL. Aqueous solutions are stable at 2-6 °C for at least six months when protected from light. For long-term storage the solutions are instead frozen at ≤-20 °C.The dyes bind to the minor groove of double-stranded DNA with a preference for sequences rich in adenine andthymine. Although the dyes can bind to all nucleic acids, AT-rich double-stranded DNA strands enhance fluorescence considerably.Hoechst dyes are cell-permeable and can bind to DNA in live or fixed cells. Therefore, these stains are often called supravital, which means that cells survive a treatment with these compounds. Cells that express specific ATP-binding cassette transporter proteins can also actively transport these stains out of their cytoplasm.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
2-PMAP is an inhibitor of the production of amyloid precursor protein (APP) and amyloid-β (Aβ) secretion. It reduces levels of APP and its intracellular C-terminal fragments α-CTF and β-CTF in CHO APP751SW cells when used at a concentration of 10 μM. 2-PMAP also reduces secretion of Aβ (1-40) and Aβ (1-42) by 88.6 and 84.9%, respectively, in CHO APP751SW cells when used at a concentration of 50 μM without inducing cellular toxicity. In vivo, 2-PMAP reduces brain levels of full-length APP, α-CTF and β-CTF, and soluble Aβ (1-40) and Aβ (1-42) in the APPSWPS1dE9 transgenic mouse model of Alzheimer's disease. It also improves novel object memory as well as spatial memory in the radial arm maze in APPSWPS1dE9 transgenic mice. Novel modulator of amyloid precursor protein expression, reducing β-amyloid deposition ARN2966 is a potent post-transcriptional modulator of APP expression; reduces expression of APP with resultant lower production of Aβ. IC50 value:Target: AβThis potent post-transcriptional modulation of APP expression differs from other mechanisms such as inhibition of secretases. Secretase inhibitors have been pursued as disease modifying strategies by a number of pharmaceutical firms but they have encountered numerous setbacks during clinical development. ARN2966 is non toxic, orally absorbable, blood-brain-barrier penetrable, and effective in vitro and in vivo.
Endoxifen, also known as N-desmethyl-4-hydroxytamoxifen, is a chemical that is under development for estrogen receptor-positive breast cancer. It is also being evaluated as an antipsychotic for treatment of mania and other psychotic disorders. Endoxifen is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group. It is an active metabolite of tamoxifen and has been found to be effective in patients that have failed previous hormonal therapies (tamoxifen, aromatase inhibitors, and fulvestrant). The prodrug tamoxifen is metabolized by the CYP2D6 enzyme to produce afimoxifene (4-hydroxytamoxifen) and endoxifen.
R788 (Fostamatinib) disodium, a prodrug of the active metabolite R406, is a potent Syk inhibitor with IC50 of 41 nM. in vitro: R788 is a methylene phosphate prodrug of R406, which can be rapidly converted to R406 in vivo. R406 (in vitro active form of R788) selectively inhibits Syk-dependent signaling with EC50 values ranging from 33 nM to 171 nM, more potently than Syk-independent pathways in different cells [1]. R406 inhibits cellular proliferation of a variety of diffuse large B-cell lymphoma (DLBCL) cell lines with EC50 values ranging from 0.8 μM to 8.1 μM [2]. R406 treatment reduces basal phosphorylation of BLNK, Akt, glycogen synthase kinase-3 (GSK-3), forkhead box O (FOXO) and ERK not only in cells with high (TCL-002) but also in cells with low levels of phosphorylated Syk (TCL1-551). In addition, R406 completely inhibits the anti-IgM induced Bcr signal in TCL1 leukemias. Despite the higher levels of constitutively active Syk in TCL1 leukemias, R406 is not selectively cytotoxic to the leukemic cells [3]. in vivo: R788 effectively inhibits BCR signaling in vivo, resulting in reduced proliferation and survival of the malignant B cells and significantly prolonged survival of the treated animals [3].
Vapreotide is a cyclic octapeptide analogue of native somatostatin (a 14-amino acid peptide). Vapreotide is produced by amino acid substitution along the peptide chain of somatostatin. Although the exact mechanisms of action of somatostatin and its analogues in variceal bleeding are not known, this class of agents appears to decrease splanchnic blood flow by inhibiting the release of vasodilatory peptides, such as glucagon, vasoactive intestinal polypeptide, calcitonin gene-related peptide and substance P. Vapreotide is less active for inhibiting insulin and glucagon release in vivo, and was shown to possess significant antitumor activity in animal models. Despite its many potential uses, the clinical applications of vapreotide are limited by the necessity of continuous intravenous infusions. Compared with octreotide, vapreotide was significantly more potent on inhibition of growth hormone (GH) release by rat anterior pituitary cells in vitro and on inhibition of GH release in cultures of human GH-secreting pituitary adenomas.
Valbenazine is an inhibitor of vesicular monoamine transporter 2 (VMAT2; Kis = 110 and 150 nM in rat striatum homogenates and human platelets, respectively). It is selective for VMAT2 over a panel of 80 receptors, transporters, and ion channels, including the serotonin (5-HT) receptor subtypes 5-HT1A, 5-HT2A, and 5-HT2B and dopamine D1 and D2 receptors. Valbenazine induces ptosis in rats, indicating norepinephrine depletion. Formulations containing valbenazine have been used in the treatment of tardive dyskinesia. The vesicular monoamine transporter type 2 (VMAT2) inhibitors are agents that cause a depletion of neuroactive peptides such as dopamine in nerve terminals and are used to treat chorea due to neurodegenerative diseases (such as Huntington chorea) or dyskinesias due to neuroleptic medications (tardive dyskinesia). As of 2019, three VMAT2 inhibitors have become available in the United States for management of dyskinesia syndromes, each with a somewhat different spectrum of approved indications: tetrabenazine (Xenazine and generics: 2008), deutetrabenazine (Austedo: 2017) and valbenazine (Ingressa: 2017). The VMAT2 inihibitors have not been associated with serum enzyme elevations during therapy or linked to instances of clinically apparent liver injury, but they have had limited general clinical use. Valbenazine (development name NBI-98854) has been used in trials studying the treatment and basic science of Tourette Syndrome and Tardive Dyskinesia. In April, 2017, valbenazine was approved by the FDA (as Ingrezza) as the first and only approved treatment for adults with Tardive Dyskinesia (TD).
GSK1292263 is an agonist of G protein-coupled receptor 119 (GPR119; EC50 = 43.9 nM in CHO-K1 cells expressing human receptors). It inhibits increases in sterol regulatory element binding protein-1 (SREBP-1) levels induced by the LXR agonist T0901317 and increases activation of AMPK in HepG2 cells in a concentration-dependent manner. GSK1292263 also inhibits breast cancer resistant protein (BCRP) and organic anion transporting polypeptide 1B1 (OATP1B1) by 52 and 40%, respectively, when used at a concentration of 3 μM. GSK1292263 is a novel GPR119 receptor agonist used for the treatment of type 2 diabetes. IC50 value:Target: GPR119in vitro: GSK-1292263 is selected from 1538 compounds by using Hypo1, the Fit-Value and Estimate of GSK-1292263 that is aligned in Hypo1 are 8.8 and 7.7 (nM), respectively. in vivo: GSK-1292263 administrated at a single dose of 3-30 mg/kg in the absence of nutrients correlates with increased levels of circulating gastrointestinal peptides, including glucagon-like peptide 1 (GLP-1), gastric inhibitory polypeptide (GIP), peptide YY (PYY) and glucagon in male Sprague-Dawley rats, the increase is enhanced following administration of glucose in the oral glucose tolerance test (OGTT). GSK-129226 significant increases in the peak insulin response and insulin AUC(0-15 min) of 30-60% compared with values in the vehicle control cohort in the intravenous glucose tolerance test in rats, this insulin upregulation correlated with a significant increase in the glucose disposal rate. GSK-1292263 is associated with a statistically significant increase in insulin immunoreactivity in pancreatic sections in a 6-week study performed in Zucker diabetic fatty rats, compared with insulin immunoreactivity in samples obtained from rats receiving vehicle control. GSK-1292263 administrated at dose of 10 or 30 mg/kg or vehicle control at 2 hours prior to insulin infusion in hyperinsulinemic-euglycemic clamps stimulates glucagon secretion without increasing blood glucose levels Sprague-Dawley rats.
Copanlisib is an inhibitor of class I phosphoinositide 3-kinase (PI3K) isoforms (IC50s = 0.5, 3.7, 6.4, and 0.7 nM for α, β, γ, and δ, respectively). It is weakly active or inactive against numerous other kinases. Copanlisib is effective in vivo when administered intravenously, inhibiting PI3K signaling and inducing tumor regression via apoptosis in xenograft tumors in mice. BAY 80-6946(Copanlisib) is a potent and highly selective reversible PI3K inhibitor for PI3Kα/β with IC50 of 0.469 nM/3.72 nM. IC50 value: 0.469/3.72 nM(PI3Kα/β) Target: PI3Kα/βin vitro: BAY 80-6946 is a phosphoinositide 3-kinase (PI3K) inhibitor with potential antineoplastic activity. BAY 86-9766 inhibits proliferation with IC50 of 147 nM in HuCCT-1 (KRASG12D ) and 137 nM in EGI-1 (KRASG12D ) cell lines. in vivo: BAY 80-6946 is generally well tolerated through the MTD (maximum tolerated dose) of 0.8 mg/kg. PK (pharmacokinetics) results support weekly dosing. Grade 2/3 hyperglycemia in the first 24 hrs after receiving a dose is common at the MTD. PK, clinical SD and FDG-PET data are consistent with effective exposure and PI3K pathway inhibition.